![molecular formula C9H15NO B13797004 Bicyclo[4.2.0]octane-7-carboxamide CAS No. 90693-50-8](/img/structure/B13797004.png)
Bicyclo[4.2.0]octane-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[420]octane-7-carboxamide is a chemical compound with the molecular formula C9H15NO It is a bicyclic structure that includes a cyclobutane ring fused to a cyclohexane ring, with a carboxamide group attached to the seventh carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octane-7-carboxamide can be synthesized through several methods. One common approach involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition, ring expansion, and 1,2-silyl shift to form the bicyclic structure . Another method involves the use of a rhodium (I) complex to catalyze the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octane-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure and carboxamide group make it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octane-7-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a potential candidate for the development of new bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research into this compound derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.0]octane-7-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .
Comparación Con Compuestos Similares
Bicyclo[4.2.0]octane-7-carboxamide can be compared to other bicyclic compounds, such as bicyclo[3.2.0]heptane and bicyclo[4.2.0]octa-1,5,7-triene. These compounds share similar structural features but differ in their ring sizes and functional groups.
Propiedades
Número CAS |
90693-50-8 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
bicyclo[4.2.0]octane-7-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2,(H2,10,11) |
Clave InChI |
XZJFFSKANAKVKD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CC2C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


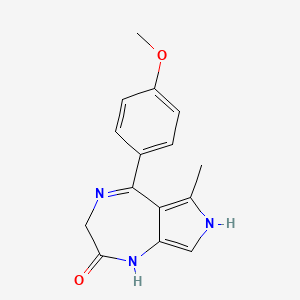
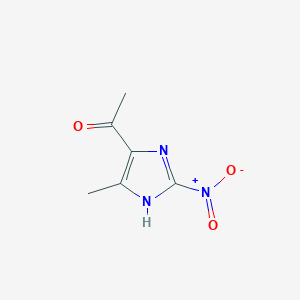
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)

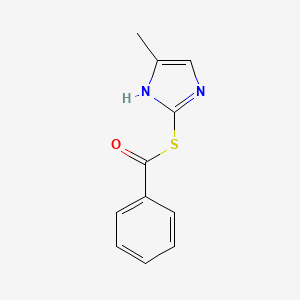
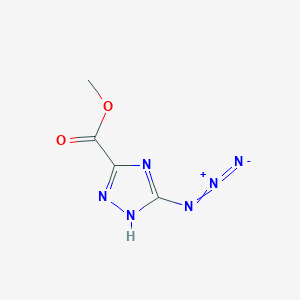
![2,5-dimethyl-1-[4-(4-nitrophenyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B13796960.png)
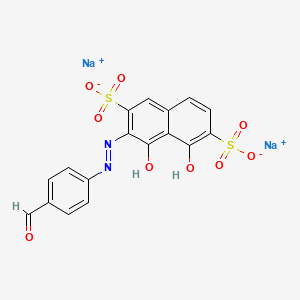
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
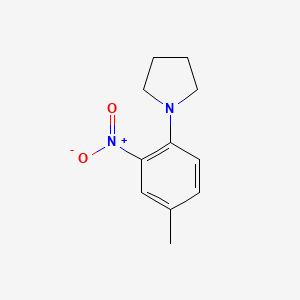

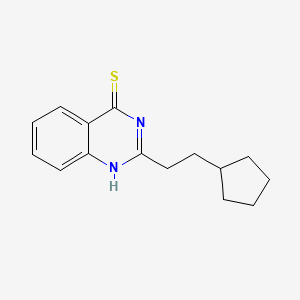
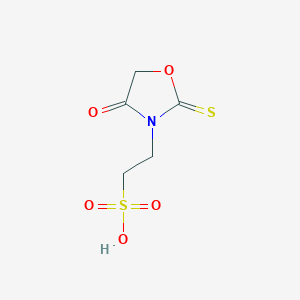
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
